molecular formula C17H19NO2 B295115 2-[Benzyl(methyl)amino]ethyl benzoate

2-[Benzyl(methyl)amino]ethyl benzoate

Cat. No. B295115
M. Wt: 269.34 g/mol
InChI Key: LNFCVVWJVGIGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methyl)amino]ethyl benzoate, also known as benzylmethylaminoethyl benzoate, is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. This chemical compound is a derivative of benzoic acid and has a molecular formula of C16H17NO2.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]ethyl benzoate is not well understood. However, studies have suggested that it may act as a neurotransmitter and modulate the activity of certain receptors in the brain. Additionally, it has been found to have potential antifungal and antibacterial properties.
Biochemical and Physiological Effects:
2-[Benzyl(methyl)amino]ethyl benzoate has been found to have various biochemical and physiological effects. Studies have suggested that it may act as a vasodilator and reduce blood pressure. Additionally, it has been found to have potential analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Benzyl(methyl)amino]ethyl benzoate in lab experiments is its ease of synthesis and availability. Additionally, it has been found to have low toxicity and can be used in a variety of experimental conditions. However, one of the limitations is that its mechanism of action is not well understood, which may limit its potential applications in certain research fields.

Future Directions

There are several future directions for research on 2-[Benzyl(methyl)amino]ethyl benzoate. One potential direction is to further investigate its potential therapeutic effects and develop drugs based on its structure. Additionally, more research is needed to understand its mechanism of action and potential applications in various research fields. Finally, there is a need to optimize its synthesis method for higher yield and purity.
Conclusion:
In conclusion, 2-[Benzyl(methyl)amino]ethyl benzoate is a chemical compound that has potential applications in various scientific research fields. Its ease of synthesis and availability make it an attractive compound for use in lab experiments. While its mechanism of action is not well understood, studies have suggested that it may have potential therapeutic effects and can be used as a starting material for the synthesis of drugs. Further research is needed to fully understand its potential applications and optimize its synthesis method.

Synthesis Methods

The synthesis of 2-[Benzyl(methyl)amino]ethyl benzoate involves the reaction of benzyl chloride with N-methyl-N-(2-hydroxyethyl)amine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with benzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield 2-[Benzyl(methyl)amino]ethyl benzoate. This synthesis method has been extensively studied and optimized for yield and purity.

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl benzoate has been found to have potential applications in various scientific research fields. One of the main applications is in the field of organic synthesis, where it is used as an intermediate in the synthesis of various organic compounds. Additionally, this chemical compound has been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of drugs with potential therapeutic effects.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl benzoate

InChI

InChI=1S/C17H19NO2/c1-18(14-15-8-4-2-5-9-15)12-13-20-17(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3

InChI Key

LNFCVVWJVGIGMB-UHFFFAOYSA-N

SMILES

CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.